molecular formula C14H10ClNO4 B11835980 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde CAS No. 114483-64-6

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde

Katalognummer: B11835980
CAS-Nummer: 114483-64-6
Molekulargewicht: 291.68 g/mol
InChI-Schlüssel: WAFZNGHFRACZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-chlorobenzyl group and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde typically involves the reaction of 4-chlorobenzyl alcohol with 5-nitrosalicylaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other reagents that can replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 2-((4-Chlorobenzyl)oxy)-5-nitrobenzoic acid.

    Reduction: Formation of 2-((4-Chlorobenzyl)oxy)-5-aminobenzaldehyde.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-((4-Chlorobenzyl)oxy)benzaldehyde: Similar structure but lacks the nitro group.

    2-((4-Bromobenzyl)oxy)-5-nitrobenzaldehyde: Similar structure with a bromine atom instead of chlorine.

    2-((4-Methylbenzyl)oxy)-5-nitrobenzaldehyde: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde is unique due to the presence of both the nitro and chlorobenzyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

114483-64-6

Molekularformel

C14H10ClNO4

Molekulargewicht

291.68 g/mol

IUPAC-Name

2-[(4-chlorophenyl)methoxy]-5-nitrobenzaldehyde

InChI

InChI=1S/C14H10ClNO4/c15-12-3-1-10(2-4-12)9-20-14-6-5-13(16(18)19)7-11(14)8-17/h1-8H,9H2

InChI-Schlüssel

WAFZNGHFRACZCN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.